AX-024

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AX-024は、T細胞受容体(TCR)-Nck相互作用の経口投与可能な阻害剤として作用する新規化学化合物です。 TCR刺激によって引き起こされるT細胞活性化を選択的に阻害し、約1 nMのIC50値を示します 。 This compoundは、SH3ドメインを特異的に標的とすることにより、細胞シグナル伝達を効果的に調節し、低急性毒性、高効力、優れた選択性などの望ましい特性を示します 。

科学的研究の応用

Scientific Research Applications

-

Autoimmune Diseases : AX-024 has been investigated for its therapeutic effects in various autoimmune conditions, including:

- Psoriasis

- Multiple Sclerosis

- Allergic Asthma

- T Cell Proliferation Inhibition : Research indicates that this compound effectively reduces T cell proliferation when stimulated weakly through the TCR. It does not significantly affect other immune pathways such as B cell proliferation or IL-2-dependent T cell activation. This specificity makes it a valuable candidate for targeted therapies in autoimmune disorders .

- Polypharmacology : this compound exhibits polypharmacological properties, interacting with multiple targets beyond Nck1-SH3.1, which may contribute to its efficacy in inhibiting T cell activation and proliferation .

Table 1: Summary of this compound’s Effects on Immune Cells

| Application Area | Effect Observed | Reference |

|---|---|---|

| Autoimmune Diseases | Protective effects in mouse models | |

| T Cell Proliferation | Inhibition under weak stimulation | |

| B Cell Proliferation | No significant inhibition |

Table 2: Binding Affinity and Selectivity Profile

| Target Protein | Binding Affinity (nM) | Selectivity | Reference |

|---|---|---|---|

| Nck1-SH3.1 | ~1 | High | |

| Other G protein-coupled receptors | >50% inhibition at 10 µM | Moderate |

Case Study 1: this compound in Psoriasis Treatment

In a study involving mouse models of psoriasis, this compound was administered to evaluate its effects on skin inflammation and T cell activation. The results indicated a significant reduction in pro-inflammatory cytokine levels and improved skin condition post-treatment, highlighting its potential as a therapeutic agent for psoriasis management .

Case Study 2: this compound and Multiple Sclerosis

Another study focused on the application of this compound in models mimicking multiple sclerosis symptoms. The compound demonstrated a capacity to inhibit T cell-mediated attacks on myelin, suggesting a protective role against neuroinflammation associated with the disease .

作用機序

AX-024の主要な作用機序は、TCR刺激によって引き起こされるT細胞活性化を選択的に阻害することです。this compoundは、Nckタンパク質のSH3ドメインを特異的に標的とし、TCRとの相互作用を阻害します。 このTCR-Nck相互作用の阻害は、T細胞活性化に関与する下流シグナル伝達経路の阻害につながります 。 This compoundは、インターロイキン-6、腫瘍壊死因子-α、インターフェロン-γ、インターロイキン-10、およびインターロイキン-17Aなどのサイトカインの産生を効果的に減少させます .

類似の化合物との比較

This compoundは、高効力と選択性でTCR-Nck相互作用を選択的に阻害する能力においてユニークです。類似の化合物には以下が含まれます。

AX-000: TCR-Nck相互作用も標的とする以前の化合物ですが、this compoundよりも有意に効力が低いです.

AX-158: Artax Biopharmaによって開発された臨床リード化合物で、TCR-Nck相互作用も標的とし、自己免疫疾患の治療に使用されます.

This compoundは、その高効力、低急性毒性、優れた選択性により、科学研究および潜在的な治療的用途における貴重なツールとなっています .

準備方法

AX-024の合成経路および反応条件には、高度な有機合成技術の使用が含まれます。this compoundの調製は、通常、以下の手順を含みます。

中間体の合成: 最初のステップでは、求核置換、酸化、還元などのさまざまな有機反応を通じて、中間体を合成します。

This compoundの生成: 次に、中間体は、環化や官能基の修飾などのさらなる反応を受けて、最終的なthis compound化合物が生成されます。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度のthis compoundが得られます.

This compoundの工業生産方法は、化合物をより大量に生産するために、実験室の合成手順を拡大したものです。これには、反応条件の最適化、工業グレードの試薬の使用、大規模な精製技術の採用が含まれます。

化学反応の分析

AX-024は、以下のものを含むさまざまな種類の化学反応を受けます。

酸化: this compoundは、酸化剤の存在下で酸化反応を受ける可能性があり、酸化誘導体の生成につながります。

還元: this compoundの還元反応は、還元剤を使用して、化合物の還元形を生成することができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途を持っています。

化学: This compoundは、特にTCR-Nck相互作用におけるタンパク質-タンパク質相互作用を研究し、細胞シグナル伝達経路のモジュレーションを調査するためのツール化合物として使用されます.

生物学: 生物学的研究では、this compoundは、T細胞活性化とその免疫応答における役割を研究するために使用されます。

医学: this compoundは、自己免疫疾患の治療における潜在的な治療的用途を持っています。

産業: This compoundは、T細胞活性化に関与する自己免疫疾患やその他の状態に対する新規薬物の開発に使用されます.

類似化合物との比較

AX-024 is unique in its ability to selectively inhibit the TCR-Nck interaction with high potency and selectivity. Similar compounds include:

This compound stands out due to its high potency, low acute toxicity, and excellent selectivity, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

AX-024 is a small molecule that has emerged as a significant inhibitor of T cell proliferation, primarily through its interaction with the T cell receptor (TCR) signaling pathway. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in autoimmune disease therapy.

This compound inhibits T cell proliferation by disrupting the interaction between CD3ε and Nck1, a critical component in TCR signaling. Research indicates that this compound does not significantly affect the phosphorylation of Zap70, a key protein in TCR signaling pathways, suggesting that its inhibitory effects may occur through alternative mechanisms rather than direct modulation of this pathway.

Key Findings:

- Inhibition of T Cell Proliferation : this compound effectively reduces CD4 T cell proliferation under conditions of weak TCR stimulation. This was confirmed through various proliferation assays where this compound demonstrated a dose-dependent inhibitory effect on T cell activation .

- Polypharmacology : The compound exhibits polypharmacological properties, indicating that it may interact with multiple targets beyond the Nck/CD3ε interaction. A selectivity panel revealed significant inhibition of several G protein-coupled receptors and calcium channels, which are not expressed in blood T cells but suggest broader biological activity .

- Label-Free Biosensing Assay : A novel label-free biosensing assay was developed to evaluate the binding capacity of this compound to GST-SH3.1, a modified protein involved in T cell activation. The assay demonstrated that this compound competes with biotinylated peptides for binding sites on GST-SH3.1, effectively quantifying its inhibitory capacity .

Table 1: Summary of In Vitro Findings on this compound

Case Studies

Case Study 1: Development of New Drugs for Autoimmune Diseases

A recent study employed a point-of-care device utilizing interferometric optical detection methods to assess the efficacy of this compound as a therapeutic agent in autoimmune diseases. The study highlighted the potential for this compound to serve as a lead compound in drug development aimed at modulating immune responses in conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study 2: Structural Analysis of this compound Binding

Further investigations into the structural dynamics of this compound binding to Nck1-SH3.1 were conducted using surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) techniques. These studies aimed to clarify discrepancies in previous findings regarding the direct interaction between this compound and Nck1-SH3.1, reinforcing the notion that this compound may exert its effects through indirect pathways rather than direct inhibition .

特性

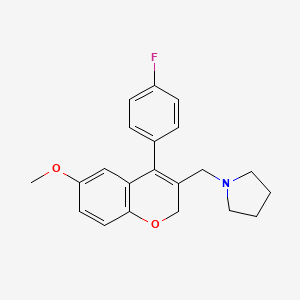

IUPAC Name |

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGVRPILDZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the proposed mechanism of action for AX-024?

A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []

Q2: How does this compound affect T cell signaling according to the initial studies?

A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []

Q3: Were there any conflicting findings regarding the mechanism of action of this compound?

A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []

Q4: What is the current understanding of this compound's mechanism of action?

A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []

Q5: What is the significance of studying this compound's mechanism of action?

A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.

Q6: Has this compound shown any promising results in in vivo models?

A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.

Q7: Are there any other potential applications for this compound being investigated?

A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []

Q8: What is the current status of this compound in terms of clinical development?

A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。